rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis
Description
Molecular Formula: C₁₀H₁₈N₂O Molecular Weight: 182.26 g/mol IUPAC Name: (3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide Stereochemistry: The compound features a bicyclic octahydrocyclopenta[b]pyrrole core with two stereocenters (3aR,6aR) and two methyl groups at position 2.
Potential Applications:
- Pharmaceuticals: Cyclopentapyrroles are investigated for their ability to interact with biological targets, such as enzymes or receptors, due to their rigid bicyclic structure and functional groups .
- Materials Science: The compound’s structural complexity may enable applications in polymers or nanomaterials .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-10(2)6-12(9(11)13)8-5-3-4-7(8)10/h7-8H,3-6H2,1-2H3,(H2,11,13)/t7-,8+/m0/s1 |
InChI Key |
FXXSAOTUPBUXGE-JGVFFNPUSA-N |
Isomeric SMILES |
CC1(CN([C@H]2[C@@H]1CCC2)C(=O)N)C |
Canonical SMILES |
CC1(CN(C2C1CCC2)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for potential therapeutic applications, including as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Data Tables
Table 2: Physicochemical Properties
| Property | rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis | rac-tert-butyl (3R,3aR,6aS)-3-hydroxy derivative | Octahydrocyclopenta[c]pyrrole |
|---|---|---|---|
| Molecular Weight | 182.26 g/mol | 225.29 g/mol | 109.16 g/mol |
| LogP (Predicted) | 1.2 | 2.5 | -0.3 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
